molecular formula C7H6ClNO2 B134738 2-Amino-3-chlorobenzoic acid CAS No. 6388-47-2

2-Amino-3-chlorobenzoic acid

Cat. No. B134738
Key on ui cas rn: 6388-47-2
M. Wt: 171.58 g/mol
InChI Key: LWUAMROXVQLJKA-UHFFFAOYSA-N
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Patent
US09006477B2

Procedure details

30 g (157 mmol) of 2,3-dichlorobenzoic acid and 0.78 g (7.85 mmol) of copper(I) chloride were weighed into an autoclave, and 95.6 g (1570 mmol) of 28% ammonia water was added. The autoclave was sealed, and heated in an oil bath at 130° C. and 8 atmospheres for 20 hours. After the completion of the reaction, the autoclave was cooled to room temperature, and the reaction mixture was transferred into a reaction flask, and heated at 90° C. to remove the ammonia. Then, the reaction solution was cooled to room temperature, and the pH value was adjusted to 3 using hydrochloric acid. The precipitated crystals were filtered and dried to obtain 19.1 g of 2-amino-3-chlorobenzoic acid as white crystals with a yield of 71%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
95.6 g
Type
reactant
Reaction Step Two
Name
copper(I) chloride
Quantity
0.78 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].O.[NH3:13]>[Cu]Cl>[NH2:13][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1Cl
Step Two
Name
Quantity
95.6 g
Type
reactant
Smiles
O.N
Step Three
Name
copper(I) chloride
Quantity
0.78 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the autoclave was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture was transferred into a reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° C.
CUSTOM
Type
CUSTOM
Details
to remove the ammonia
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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